4-oxobutyl alpha-L-rhamnoside
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Overview
Description
4-Oxobutyl alpha-L-rhamnoside is a chemical compound characterized by the presence of a butanal group with an alpha-L-rhamnosyloxy group attached at the 4-position . This compound is part of the broader class of alpha-L-rhamnosides, which are known for their diverse applications in various fields, including biotechnology and pharmaceuticals.
Preparation Methods
The synthesis of 4-oxobutyl alpha-L-rhamnoside typically involves the reaction of butanal with alpha-L-rhamnose under specific conditions. The preparation methods can vary, but common synthetic routes include:
Chemical Synthesis: This involves the direct reaction of butanal with alpha-L-rhamnose in the presence of an acid catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Enzymatic Synthesis: Utilizing enzymes such as alpha-L-rhamnosidase, which can catalyze the formation of this compound from its precursors.
Industrial production methods may involve large-scale chemical synthesis with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Oxobutyl alpha-L-rhamnoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 4-hydroxybutyl alpha-L-rhamnoside.
Substitution: The rhamnosyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
4-Oxobutyl alpha-L-rhamnoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving glycosylation processes and enzyme-substrate interactions.
Industry: Utilized in the production of flavoring agents and as intermediates in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 4-oxobutyl alpha-L-rhamnoside involves its interaction with specific enzymes and molecular targets. For instance, alpha-L-rhamnosidase can hydrolyze this compound, releasing alpha-L-rhamnose and butanal. The molecular pathways involved include glycosidic bond cleavage and subsequent metabolic processes .
Comparison with Similar Compounds
4-Oxobutyl alpha-L-rhamnoside can be compared with other alpha-L-rhamnosides such as:
Alpha-L-rhamnoside: A simpler structure without the butanal group.
4-Hydroxybutyl alpha-L-rhamnoside: A reduced form of this compound.
Alpha-L-rhamnosylated flavonoids: Compounds where the rhamnose is attached to flavonoid structures.
Properties
Molecular Formula |
C10H18O6 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxybutanal |
InChI |
InChI=1S/C10H18O6/c1-6-7(12)8(13)9(14)10(16-6)15-5-3-2-4-11/h4,6-10,12-14H,2-3,5H2,1H3/t6-,7-,8+,9+,10+/m0/s1 |
InChI Key |
MSMONLPMACSQBF-SRQGCSHVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCCCC=O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCCCC=O)O)O)O |
Origin of Product |
United States |
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